molecular formula C16H25NO4 B2630088 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid CAS No. 2460749-47-5

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid

Cat. No.: B2630088
CAS No.: 2460749-47-5
M. Wt: 295.379
InChI Key: JUUJGWFGYWUOND-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid is a complex organic compound featuring an adamantane core, which is a highly stable, diamondoid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and tert-butyl carbamate.

    Functionalization: Adamantane is first functionalized to introduce a carboxylic acid group at the 1-position. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Carbamate Formation: The tert-butyl carbamate is then introduced to the adamantane derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Final Product: The final step involves the coupling of the carbamate-protected amine with the carboxylic acid group, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be further oxidized to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a scaffold for drug design.

    Medicine: Investigated for its antiviral properties, particularly against influenza viruses.

    Industry: Utilized in the production of advanced materials due to the stability of the adamantane core.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid exerts its effects depends on its application:

    Antiviral Activity: It may inhibit viral replication by interfering with the function of viral proteins.

    Enzyme Inhibition: It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other adamantane derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new therapeutic and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-12-11-5-9-4-10(6-11)8-16(12,7-9)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJGWFGYWUOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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